N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)furan-2-carboxamide
Overview
Description
N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-({[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide is 419.13036271 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization : Compounds similar to N-({[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide have been synthesized and characterized for their structural properties. For instance, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was synthesized and characterized using spectroscopic techniques and crystal structure analysis (Saeed, Rashid, Bhatti, & Jones, 2010).
Photo-Physical Characteristics : Studies have explored the photo-physical properties of compounds containing benzoxazole derivatives. These compounds show excited state intra-molecular proton transfer pathway having single absorption and dual emission characteristics, indicating potential applications in photophysics (Padalkar et al., 2011).
Chemoselective Synthesis : The chemoselective synthesis of related compounds, such as N-benzoylation of aminophenols using benzoylisothiocyanates, has been reported. This method produces compounds of biological interest, highlighting potential applications in the synthesis of bioactive molecules (Singh, Lakhan, & Singh, 2017).
Antibacterial and Antioxidant Activities : Some derivatives have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities. This suggests their potential use in developing new antimicrobial and antioxidant agents (Sokmen et al., 2014).
Antiplasmodial Activities : N-acylated derivatives have shown activity against strains of Plasmodium falciparum, indicating potential applications in malaria treatment and research (Hermann et al., 2021).
Properties
IUPAC Name |
N-[[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-3-14(2)16-8-11-19-18(13-16)25-22(29-19)15-6-9-17(10-7-15)24-23(30)26-21(27)20-5-4-12-28-20/h4-14H,3H2,1-2H3,(H2,24,26,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUDKXVFJMQRAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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